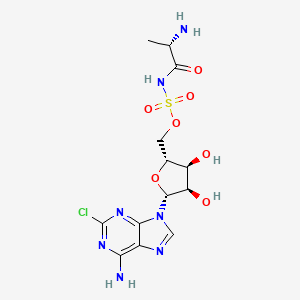

Ascamycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ascamycin is a nucleoside antibiotic produced by the bacterium Streptomyces sp. JCM9888. It is characterized by an unusual 5′-O-sulfonamide moiety attached to an adenosine nucleoside . This compound exhibits selective antibacterial activity, particularly against Xanthomonas species .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The biosynthesis of ascamycin involves a complex multi-enzymatic process. The gene cluster responsible for its production includes 23 genes (acmA to acmW), with six genes (AcmABGKIW) involved in the formation of the 5′-O-sulfonamide moiety . The conversion of dealanylthis compound to this compound is catalyzed by the enzyme encoded by the acmE gene .

Industrial Production Methods

Industrial production of this compound is typically achieved through microbial fermentation using Streptomyces sp. JCM9888. Genetic manipulation and mutagenesis techniques are employed to enhance yield . The use of polyhydroxybutyrate has been shown to increase the output of this compound .

Análisis De Reacciones Químicas

Types of Reactions

Ascamycin undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the 5′-O-sulfonamide moiety makes it susceptible to nucleophilic substitution reactions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include flavin adenine dinucleotide (FAD)-dependent chlorinase for adenine C2-halogenation . The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .

Major Products Formed

The major product formed from the biosynthesis of this compound is dealanylthis compound, which is then converted to this compound through the action of the acmE gene .

Aplicaciones Científicas De Investigación

Ascamycin has a wide range of scientific research applications:

Mecanismo De Acción

Ascamycin exerts its effects by inhibiting protein synthesis in susceptible bacteria. It selectively targets the protein synthesis machinery of Xanthomonas species, inhibiting the polyuridylate-directed synthesis of polyphenylalanine . The dealanylating activity on the cell surface of susceptible bacteria converts this compound to dealanylthis compound, which is then transported into the cytoplasm to inhibit protein synthesis .

Comparación Con Compuestos Similares

Similar Compounds

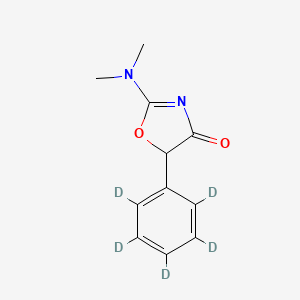

Dealanylascamycin: A derivative of this compound with broad-spectrum antibacterial activity.

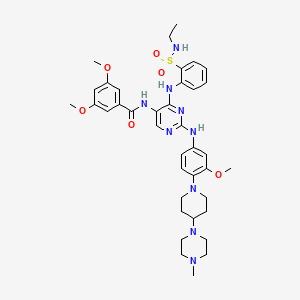

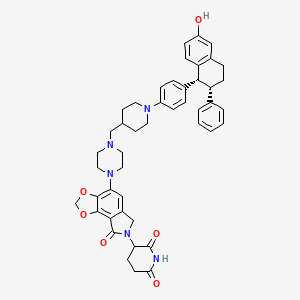

Cordycepin: Another nucleoside antibiotic with a similar structure but different biological activity.

Tacrolimus: A structural analog of this compound used as an immunosuppressant.

Uniqueness of this compound

This compound is unique due to its selective antibacterial activity against Xanthomonas species and its unusual 5′-O-sulfonamide moiety . This structural feature distinguishes it from other nucleoside antibiotics and contributes to its specific mechanism of action .

Propiedades

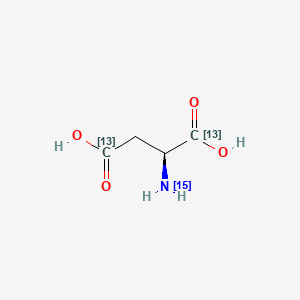

Fórmula molecular |

C13H18ClN7O7S |

|---|---|

Peso molecular |

451.84 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-aminopropanoyl]sulfamate |

InChI |

InChI=1S/C13H18ClN7O7S/c1-4(15)11(24)20-29(25,26)27-2-5-7(22)8(23)12(28-5)21-3-17-6-9(16)18-13(14)19-10(6)21/h3-5,7-8,12,22-23H,2,15H2,1H3,(H,20,24)(H2,16,18,19)/t4-,5+,7+,8+,12+/m0/s1 |

Clave InChI |

LZMCAAGVMFMSKC-IZKXYQSCSA-N |

SMILES isomérico |

C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |

SMILES canónico |

CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)N)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-Nitro-3-(trifluoromethyl)phenyl]-propanamide-d5](/img/structure/B12416700.png)

![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)